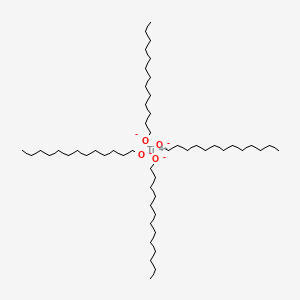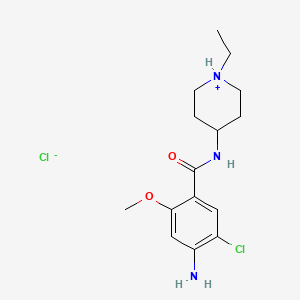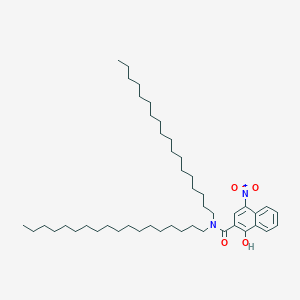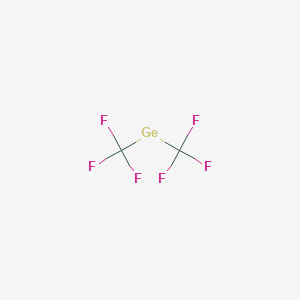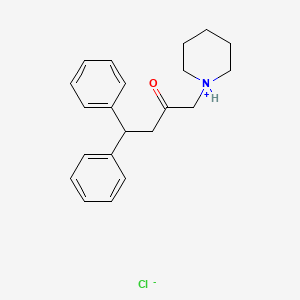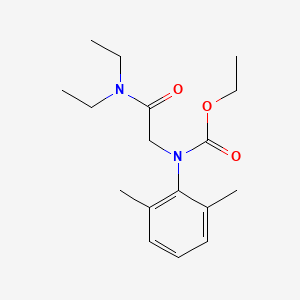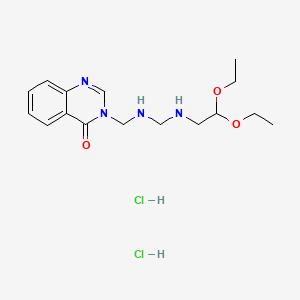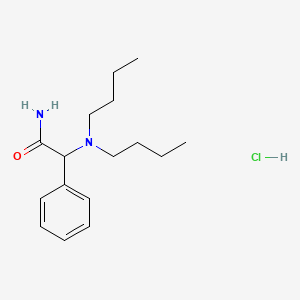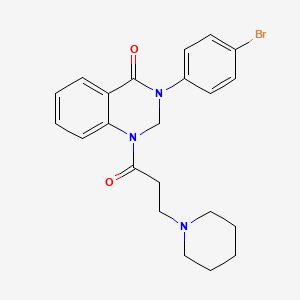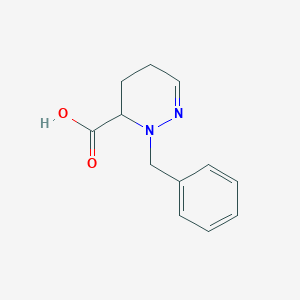
Dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine is a complex compound that features two copper atoms coordinated with 2,2-dimethylpropanoate and pyridine-2,6-diamine ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine typically involves the reaction of copper(I) chloride with a tethered pyridine diimine ligand. This reaction yields a μ-chlorido bridged cationic dicopper(I) complex . The geometric constraints of the ligand foster attractive van der Waals interactions between the coplanar pyridine units .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.
Reduction: Reduction reactions can revert the copper to its lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the ligands coordinated to the copper atoms are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Ligand substitution reactions often require the presence of competing ligands and may be facilitated by heating or the use of solvents like acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield dicopper(II) complexes, while reduction reactions may produce dicopper(I) complexes.
Aplicaciones Científicas De Investigación
Dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: The compound’s ability to mimic certain biological enzymes makes it useful in biomimetic studies.
Medicine: Research is ongoing into its potential use in medical applications, particularly in the development of new therapeutic agents.
Industry: It is used in material science for the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine exerts its effects involves the coordination of the copper atoms with the ligands, which facilitates various chemical reactions. The molecular targets and pathways involved include electron transfer processes and the stabilization of reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
- Dicopper;2,2-dimethylpropanoate;2,3-dimethylpyridine
- 2,6-Bis(diphenylphosphino)pyridine
Uniqueness
Dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine is unique due to its specific ligand coordination and the resulting geometric constraints, which foster attractive van der Waals interactions between the coplanar pyridine units . This unique structure imparts distinct chemical and physical properties that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C30H50Cu2N6O8 |
|---|---|
Peso molecular |
749.8 g/mol |
Nombre IUPAC |
dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine |
InChI |
InChI=1S/2C5H7N3.4C5H10O2.2Cu/c2*6-4-2-1-3-5(7)8-4;4*1-5(2,3)4(6)7;;/h2*1-3H,(H4,6,7,8);4*1-3H3,(H,6,7);;/q;;;;;;2*+2/p-4 |
Clave InChI |
IEVNNCLBTWOMHI-UHFFFAOYSA-J |
SMILES canónico |
CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].C1=CC(=NC(=C1)N)N.C1=CC(=NC(=C1)N)N.[Cu+2].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


